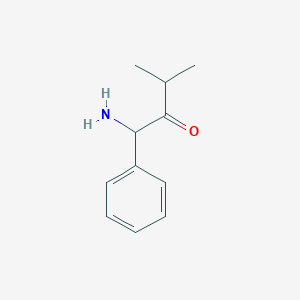
1-Amino-3-methyl-1-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-methyl-1-phenylbutan-2-one is an organic compound with the molecular formula C11H15NO It is a ketone derivative that features an amino group, a methyl group, and a phenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-one typically involves the reaction of 3-methyl-1-phenyl-2-butanone with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal oxide, to facilitate the formation of the amino group.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-methyl-1-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-methyl-1-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-methyl-1-phenylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Amino-3-methyl-1-phenylpropan-2-one: Similar structure but with a shorter carbon chain.
1-Amino-3-methyl-1-phenylpentan-2-one: Similar structure but with a longer carbon chain.
1-Amino-3-methyl-1-phenylhexan-2-one: Similar structure but with an even longer carbon chain.
Uniqueness: 1-Amino-3-methyl-1-phenylbutan-2-one is unique due to its specific carbon chain length and the presence of both an amino group and a ketone group
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-amino-3-methyl-1-phenylbutan-2-one |
InChI |
InChI=1S/C11H15NO/c1-8(2)11(13)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3 |
Clave InChI |
MKSSZBVUSBKULT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)
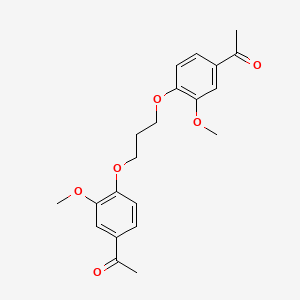

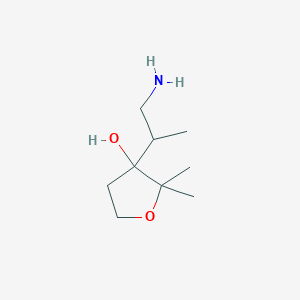

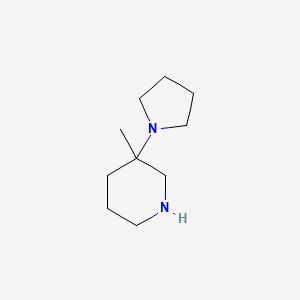
![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)
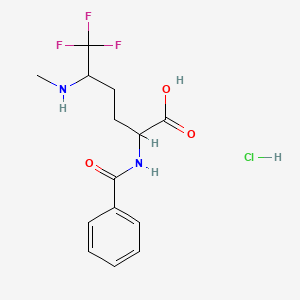
![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)

![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)



